molecular formula C18H16O4 B13754048 Diallyl naphthalene-2,3-dicarboxylate

Diallyl naphthalene-2,3-dicarboxylate

Cat. No.: B13754048
M. Wt: 296.3 g/mol
InChI Key: UGPBXVQSRZQNFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl naphthalene-2,3-dicarboxylate can be synthesized through the esterification of naphthalene-2,3-dicarboxylic acid with allyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diallyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Diallyl phthalate: Similar structure but with a phthalate core instead of a naphthalene core.

    Diallyl isophthalate: Contains an isophthalate core.

    Diallyl terephthalate: Contains a terephthalate core.

Uniqueness

Diallyl naphthalene-2,3-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to its phthalate and isophthalate analogs.

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

bis(prop-2-enyl) naphthalene-2,3-dicarboxylate

InChI

InChI=1S/C18H16O4/c1-3-9-21-17(19)15-11-13-7-5-6-8-14(13)12-16(15)18(20)22-10-4-2/h3-8,11-12H,1-2,9-10H2

InChI Key

UGPBXVQSRZQNFL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC=C

Origin of Product

United States

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